Quellenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quellenin is a novel anti-Saprolegnia compound isolated from the deep-sea fungus Aspergillus species YK-76. This compound has shown significant potential in combating Saprolegnia parasitica, a virulent pathogen affecting fish such as salmon and trout, which causes substantial damage and losses in commercial aquaculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quellenin is primarily isolated from the deep-sea fungus Aspergillus species YK-76. The isolation process involves culturing the fungus in specific broths and extracting the compound through various chromatographic techniques . The detailed synthetic routes and reaction conditions for this compound are not extensively documented, as it is mainly obtained through natural extraction.
Industrial Production Methods
Currently, the industrial production of this compound is not well-established due to its recent discovery and the complexity of its natural extraction process. Further research and development are required to optimize the production methods for large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
Quellenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different properties.
Scientific Research Applications
Quellenin has several scientific research applications, including:
Chemistry: this compound serves as a lead compound for developing new anti-Saprolegnia agents.
Biology: It is used to study the biological mechanisms of Saprolegnia parasitica and other related pathogens.
Medicine: this compound has potential therapeutic applications in treating infections caused by Saprolegnia parasitica.
Industry: It can be used in aquaculture to prevent and control saprolegniasis, thereby reducing economic losses.
Mechanism of Action
Quellenin exerts its effects by targeting specific molecular pathways in Saprolegnia parasitica. The exact mechanism involves inhibiting the growth and proliferation of the pathogen, thereby preventing the spread of infection. The molecular targets and pathways involved in this process are still under investigation, but initial studies suggest that this compound interferes with critical cellular processes in the pathogen .
Comparison with Similar Compounds
Quellenin is unique compared to other anti-Saprolegnia compounds due to its origin from deep-sea fungi and its potent activity against Saprolegnia parasitica. Similar compounds include:
Diorcinol: Another compound isolated from the same fungus, showing anti-Saprolegnia activity.
Violaceol-I and Violaceol-II: Known compounds with similar biological activities.
This compound stands out due to its higher potency and unique structural features, making it a promising candidate for further development and research.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3S,6S)-6-[(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1 |
InChI Key |
QVUGVMYAQOTVMJ-OALUTQOASA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N[C@H](C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Canonical SMILES |
CN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.